molecular formula C14H9ClF4O B7996566 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7996566
M. Wt: 304.66 g/mol
InChI Key: UZBJGPSQZMXQRH-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of aromatic compounds known as benzotrifluorides. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with a chloro group and a methoxy group linked to a fluorophenyl moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Biological Activity

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride (CAS: 1443322-26-6) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9ClF4O
  • Molecular Weight : 304.6711 g/mol
  • Purity : 97% (GC-FID)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of both chloro and fluorine substituents enhances its lipophilicity, which may facilitate cellular membrane penetration and binding to target sites.

Biological Activity Overview

Activity Type Description
Anticancer Activity Exhibits selective cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity Potential efficacy against various bacterial strains, though further studies are needed.
Enzyme Inhibition May act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity
    A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
  • Antimicrobial Properties
    Preliminary assessments showed that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, suggesting potential as a lead compound for further development in antimicrobial therapies.
  • Enzyme Interaction Studies
    In silico docking studies revealed that this compound binds effectively to the active site of certain kinases, suggesting a mechanism for its anticancer properties. The binding affinity was comparable to known inhibitors, indicating its potential as a scaffold for drug design.

Research Findings

Recent research highlights the importance of substituent effects on the biological activity of phenyl-based compounds. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance the reactivity and specificity towards biological targets. Studies have indicated that compounds with similar structures often show varied biological profiles depending on their substituents.

Properties

IUPAC Name

2-chloro-1-[(2-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-11-7-10(14(17,18)19)5-6-13(11)20-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJGPSQZMXQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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